molecular formula C10H6Cl2N2 B2810727 4-Chloro-2-(3-chlorophenyl)pyrimidine CAS No. 125904-02-1

4-Chloro-2-(3-chlorophenyl)pyrimidine

Cat. No.: B2810727
CAS No.: 125904-02-1
M. Wt: 225.07
InChI Key: NYDXDIHHGWHIQJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)pyrimidine is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3 Pyrimidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Pyrimidine, 4-chloro-2-(3-chlorophenyl)-, is a derivative of pyrido[2,3-d]pyrimidine, which is known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The primary targets of this compound include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets through ATP-competitive inhibition . This means that the compound competes with ATP for binding to the kinase domain of its targets, thereby inhibiting the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation . It can also inhibit the MAPK pathway, which is involved in cell differentiation and apoptosis .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to understand their impact on its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets it interacts with. For example, by inhibiting tyrosine kinase, it can prevent the activation of downstream signaling pathways involved in cell proliferation and survival, potentially leading to cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-pyrimidine typically involves the reaction of 3-chlorobenzonitrile with a suitable pyrimidine precursor under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a reagent to facilitate the chlorination process. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 4-chloro-2-(3-chlorophenyl)-pyrimidine may involve multi-step synthesis processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the reaction progress and confirm the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, which can exhibit enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products .

Comparison with Similar Compounds

4-chloro-2-(3-chlorophenyl)-pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of 4-chloro-2-(3-chlorophenyl)-pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXDIHHGWHIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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